2-Methyl-3-butyn-2-OL

描述

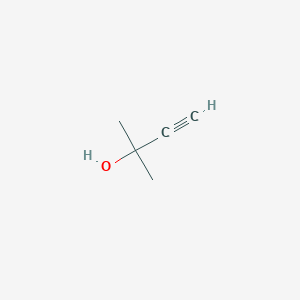

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-methylbut-3-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-4-5(2,3)6/h1,6H,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEBKHWWANWSNTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Record name | 2-METHYL-2-HYDROXY-3-BUTYNE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8849 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021949 | |

| Record name | 2-Methyl-3-butyn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-methyl-2-hydroxy-3-butyne is a colorless to straw yellow liquid. (USCG, 1999), Liquid, Liquid; mp = 2.6 deg C; [Merck Index] Colorless liquid; [Alfa Aesar MSDS], COLOURLESS LIQUID. | |

| Record name | 2-METHYL-2-HYDROXY-3-BUTYNE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8849 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Butyn-2-ol, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-3-butyn-2-ol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19650 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-METHYLBUT-3-YN-2-OL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1746 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

219.2 to 221 °F at 760 mmHg (USCG, 1999), 104-105 °C | |

| Record name | 2-METHYL-2-HYDROXY-3-BUTYNE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8849 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYLBUT-3-YN-2-OL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1746 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

77 °F (USCG, 1999), 20 °C c.c. | |

| Record name | 2-METHYL-2-HYDROXY-3-BUTYNE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8849 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYLBUT-3-YN-2-OL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1746 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: miscible | |

| Record name | 2-METHYLBUT-3-YN-2-OL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1746 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.8672 (USCG, 1999) - Less dense than water; will float, Density (gas): 0.9 kg/m³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.04 | |

| Record name | 2-METHYL-2-HYDROXY-3-BUTYNE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8849 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYLBUT-3-YN-2-OL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1746 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 2.9 | |

| Record name | 2-METHYLBUT-3-YN-2-OL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1746 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

16.0 [mmHg], Vapor pressure, kPa at 20 °C: 2 | |

| Record name | 2-Methyl-3-butyn-2-ol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19650 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-METHYLBUT-3-YN-2-OL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1746 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

115-19-5 | |

| Record name | 2-METHYL-2-HYDROXY-3-BUTYNE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8849 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methyl-3-butyn-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-3-butyn-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYL-3-BUTYN-2-OL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Butyn-2-ol, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-3-butyn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylbut-3-yn-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.700 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-3-BUTYN-2-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EHB904XHKH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-METHYLBUT-3-YN-2-OL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1746 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

36.7 °F (USCG, 1999), 2.6 °C | |

| Record name | 2-METHYL-2-HYDROXY-3-BUTYNE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8849 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYLBUT-3-YN-2-OL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1746 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Ii. Advanced Synthesis Methodologies and Reaction Engineering for 2 Methyl 3 Butyn 2 Ol Production

Ethynylation Reactions for the Industrial Preparation of 2-Methyl-3-butyn-2-OL

The industrial synthesis of this compound (MBO) is primarily achieved through the ethynylation of acetone (B3395972), a specific application of the Favorskii reaction. This process involves the direct condensation of acetylene (B1199291) with acetone.

The core of MBO production is the base-catalyzed nucleophilic addition of an acetylide anion to the carbonyl group of acetone. acs.org In industrial settings, strong bases like potassium hydroxide (B78521) (KOH) are commonly used as catalysts. google.comnbinno.com The reaction is typically carried out using acetylene and acetone as the primary raw materials. google.com

To facilitate a homogeneous reaction system and enhance safety, the process often utilizes liquid ammonia (B1221849) as a solvent. Acetylene gas is dissolved in liquefied ammonia, which then reacts with acetone in the presence of the KOH catalyst. google.com This approach creates a uniform reaction mixture, which can help to control the process and improve yield. google.com The fundamental reaction involves the deprotonation of acetylene by the strong base to form the potassium acetylide, which then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of acetone. Subsequent protonation of the resulting alkoxide yields the final product, this compound.

Achieving high yield and selectivity in the production of MBO requires careful optimization of several reaction parameters. Research and patent literature outline specific conditions to maximize the output of the desired product while minimizing side reactions.

One patented industrial method highlights the following optimized parameters for the ethynylation in a liquid ammonia system google.com:

Reactant Ratios : The molar ratios of the reactants and catalyst are critical. Optimal ranges are given as acetylene to liquefied ammonia (1:1.50-4.0), acetylene to acetone (1:0.45-2.05), and potassium hydroxide to acetone (1:18.6-124.5). google.com

Temperature : The reaction is conducted at a temperature between 30-55 °C. google.com

Pressure : The system is maintained at a pressure of 1.5-2.8 MPa. google.com

Reaction Time : The duration of the reaction is typically between 1.0 and 3.2 hours. google.com

Under these controlled conditions, an industrial-scale reaction can achieve a yield of up to 82.5%. google.com Post-reaction, the crude product is neutralized, often with ammonium (B1175870) chloride, and undergoes flash distillation to recover unreacted acetone and the ammonia solvent. Final purification is achieved through dehydration and continuous rectification to obtain MBO with a purity exceeding 99%. google.com

To improve efficiency, safety, and throughput, efforts have been made to transition the production of MBO from batch to continuous processes. A key development in this area is the use of fixed-bed reactors with a solid catalyst, which simplifies catalyst handling and product separation.

One patented continuous process describes the condensation of acetone with acetylene using a strongly basic quaternary ammonium hydroxide anion exchange resin as the catalyst. google.com The reactants are fed continuously through a reactor containing the resin. The operational parameters for this continuous process are defined as google.com:

Temperature : 20 to 50 °C, with a preference for 30 to 40 °C to ensure high reaction rates without degrading the ion exchange resin.

Pressure : 10 to 30 kg/cm ², preferably 15 to 25 kg/cm ².

Liquid Hourly Space Velocity (LHSV) : The feed rate is set to an LHSV range of 0.1 to 5.0. Lower LHSV values (longer contact time) were shown to increase acetone conversion, with conversions reaching over 88% at an LHSV of 0.2. google.com

Reactant Molar Ratio : The molar ratio of acetylene to acetone to solvent is maintained at 1.0 : 0.2-3.0 : 1.0-4.0. google.com

Palladium-Catalyzed Coupling Reactions Utilizing this compound as an Alkyne Source

This compound is a valuable and inexpensive building block in organic synthesis, where it serves as a protected form of acetylene. chemicalbook.com The 2-hydroxy-2-propyl group acts as a sterically bulky protecting group for the terminal alkyne, allowing for selective coupling reactions. This group can be removed later under basic conditions to yield a terminal alkyne. chemicalbook.com

The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. In its conventional form, the reaction is catalyzed by a combination of a palladium complex and a copper(I) salt co-catalyst. google.comresearchgate.net this compound is frequently used as the alkyne source in these reactions. google.compmarketresearch.com

A typical procedure involves reacting an aryl halide (e.g., aryl iodide or bromide) with this compound in the presence of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride or palladium(II) acetate (B1210297), a copper(I) co-catalyst like copper(I) iodide (CuI), and an amine base such as triethylamine. google.compmarketresearch.com The reaction is often carried out at room temperature or with gentle heating. google.com While effective, the use of a copper co-catalyst can sometimes lead to the undesirable side reaction of oxidative homocoupling of the alkyne (Glaser coupling), which can complicate purification and reduce the yield of the desired cross-coupled product. mdpi.com

To circumvent the issues associated with the copper co-catalyst, significant research has focused on developing copper-free Sonogashira coupling protocols. These methods are highly desirable for industrial applications as they prevent the formation of diyne byproducts and simplify catalyst recycling. mdpi.com

Efficient copper-free systems have been developed for coupling this compound with aryl bromides. One highly effective protocol utilizes a catalytic system composed of palladium(II) acetate (Pd(OAc)₂) and a phosphine (B1218219) ligand, such as tris(p-tolyl)phosphine (P(p-tol)₃), with an organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent like tetrahydrofuran (B95107) (THF). mdpi.comrsc.org The reaction is typically run at an elevated temperature, for instance, 80 °C. mdpi.com

This copper-free method has been shown to be effective for a wide range of aryl bromides, including those with both electron-donating and electron-withdrawing groups, providing the corresponding 4-aryl-2-methyl-3-butyn-2-ols in good to excellent yields. mdpi.com For example, the coupling of 3-bromoaniline (B18343) with MBO using this protocol results in an 89% yield of 4-(3-aminophenyl)-2-methyl-3-butyn-2-ol, a precursor to the pharmaceutical agent Erlotinib. mdpi.com

Table 1: Copper-Free Sonogashira Coupling of this compound with Various Aryl Bromides mdpi.com

| Aryl Bromide | Product | Yield (%) |

|---|---|---|

| 3-Bromoaniline | 2-Methyl-4-(3-aminophenyl)-3-butyn-2-ol | 89 |

| 4-Bromoanisole | 4-(4-Methoxyphenyl)-2-methyl-3-butyn-2-ol | 95 |

| 1-Bromo-4-fluorobenzene | 4-(4-Fluorophenyl)-2-methyl-3-butyn-2-ol | 85 |

| 1-Bromo-3,5-dimethylbenzene | 4-(3,5-Dimethylphenyl)-2-methyl-3-butyn-2-ol | 90 |

| 1-Bromonaphthalene | 2-Methyl-4-(naphthalen-1-yl)-3-butyn-2-ol | 88 |

| 3-Bromopyridine | 2-Methyl-4-(pyridin-3-yl)-3-butyn-2-ol | 78 |

Conventional Sonogashira Coupling with Aryl Halides

Synthesis of Aryl-2-methyl-3-butyn-2-ols

The synthesis of aryl-2-methyl-3-butyn-2-ols, important intermediates in pharmaceuticals and materials science, has been a focal point of research. beilstein-journals.orgsigmaaldrich.com Traditional methods often rely on the Sonogashira coupling reaction, which typically employs a palladium catalyst and a copper co-catalyst. beilstein-journals.org However, recent efforts have focused on developing copper-free Sonogashira coupling reactions to circumvent issues associated with copper, such as the formation of undesired byproducts through Glaser-type alkyne dimerization.

A notable advancement involves the use of a palladium acetate [Pd(OAc)₂] and tri(p-tolyl)phosphine [P(p-tol)₃] catalytic system with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as the base in tetrahydrofuran (THF) as a solvent. beilstein-journals.orgnih.gov This copper-free method has demonstrated high efficiency in the coupling of this compound with a variety of aryl bromides, achieving good to excellent yields. beilstein-journals.orgnih.govresearchgate.net The elimination of the copper co-catalyst simplifies the reaction setup and purification process. beilstein-journals.org

| Aryl Bromide | Catalyst System | Base | Solvent | Yield (%) |

| Bromobenzene | Pd(OAc)₂ / P(p-tol)₃ | DBU | THF | 95 |

| 4-Bromoanisole | Pd(OAc)₂ / P(p-tol)₃ | DBU | THF | 92 |

| 4-Bromotoluene | Pd(OAc)₂ / P(p-tol)₃ | DBU | THF | 90 |

| 3-Bromoaniline | Pd(OAc)₂ / P(p-tol)₃ | DBU | THF | 85 |

| Data sourced from studies on copper-free Sonogashira coupling reactions. beilstein-journals.org |

Decarboxylative Coupling Strategies Employing 4-Hydroxy-4-methyl-2-pentynoic Acid as an Alkyne Surrogate

An innovative approach to synthesizing aryl-2-methyl-3-butyn-2-ols involves the use of 4-hydroxy-4-methyl-2-pentynoic acid as a surrogate for the volatile and gaseous acetylene. beilstein-journals.orgbeilstein-journals.org This strategy relies on a palladium-catalyzed decarboxylative coupling reaction with aryl bromides. beilstein-journals.orgbeilstein-journals.org The reaction proceeds through the in-situ generation of a palladium-alkynide intermediate following the decarboxylation of the pentynoic acid derivative. beilstein-journals.org This intermediate then couples with the aryl bromide to yield the desired product. beilstein-journals.org

This methodology offers a practical alternative to handling gaseous acetylene and has proven effective for a range of aryl bromides. beilstein-journals.orgbeilstein-journals.org A typical catalytic system for this transformation consists of palladium acetate [Pd(OAc)₂] in combination with a bulky, electron-rich phosphine ligand such as Sphos or XPhos, with tetra-n-butylammonium fluoride (B91410) (TBAF) as the base in THF. beilstein-journals.orgnih.gov

| Aryl Bromide | Catalyst System | Base | Solvent | Yield (%) |

| 4-Bromoanisole | Pd(OAc)₂ / XPhos | TBAF | THF | 92 |

| 3-Bromoaniline | Pd(OAc)₂ / SPhos | TBAF | THF | 88 |

| 2-Bromopyridine | Pd(OAc)₂ / XPhos | TBAF | THF | 75 |

| Yields reported from decarboxylative coupling reactions. beilstein-journals.org |

Formation of Diarylacetylenes and Chiral Propargylic Alcohols

This compound serves as a versatile building block for the synthesis of more complex molecules like diarylacetylenes and chiral propargylic alcohols. sigmaaldrich.com Diarylacetylenes can be synthesized through a one-pot, double Sonogashira coupling reaction of aryl chlorides with this compound. researchgate.net This process, catalyzed by palladium complexes, allows for the formation of both symmetrical and unsymmetrical diarylacetylenes. researchgate.net

Furthermore, this compound can be used in the enantioselective synthesis of optically active propargylic alcohols. sigmaaldrich.com This is achieved through the addition of the alkyne to various aldehydes in the presence of a chiral catalyst system, such as one composed of zinc triflate [Zn(OTf)₂] and N-methylephedrine. sigmaaldrich.com This method provides access to valuable chiral building blocks for asymmetric synthesis.

Emerging Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly influencing the synthesis of this compound, aiming to create more environmentally benign processes. mdpi.comresearchgate.net

Development of Sustainable Solvent Systems

A key area of focus in green chemistry is the replacement of traditional volatile organic compounds (VOCs) with more sustainable alternatives. pmarketresearch.com In the context of this compound synthesis and its subsequent reactions, researchers are exploring the use of bio-based solvents like γ-valerolactone and dimethyl carbonate. pmarketresearch.com These solvents offer lower toxicity and are derived from renewable resources, reducing the environmental impact of the manufacturing process. pmarketresearch.com Additionally, the use of ionic liquids has been investigated as a reaction medium for certain transformations involving this compound, offering potential for catalyst recycling and reduced solvent emissions. ionike.com

Strategies for Enhanced Atom Economy and Waste Minimization

Improving atom economy, which measures the efficiency of a chemical reaction in converting reactants to the desired product, is a cornerstone of green chemistry. The aforementioned decarboxylative coupling strategy using 4-hydroxy-4-methyl-2-pentynoic acid is an example of enhancing atom economy by avoiding the use of a protecting group on the alkyne, which would need to be removed in a separate step, generating waste. beilstein-journals.org

Iii. Mechanistic Studies and Reaction Pathways of 2 Methyl 3 Butyn 2 Ol Transformations

Detailed Mechanistic Investigations of Catalytic Hydrogenation Processes

The catalytic hydrogenation of 2-methyl-3-butyn-2-ol is a sequential reaction process. researchgate.net The primary transformation is the semi-hydrogenation of the alkyne (MBY) to the corresponding alkene, 2-methyl-3-buten-2-ol (B93329) (MBE). This is often followed by an undesirable second hydrogenation step, which converts MBE into the fully saturated alkane, 2-methyl-2-butanol (B152257) (MBA). mdpi.comresearchgate.net The key challenge in this process is to maximize the selectivity towards the desired intermediate, MBE, by controlling the reaction kinetics. uu.nl

Selective Hydrogenation to 2-Methyl-3-buten-2-ol (MBE) Pathways

The selective hydrogenation of MBY to MBE is a critical step in the synthesis of various fine chemicals, including vitamins and fragrances. mdpi.comuu.nl The reaction is typically carried out in a three-phase system (gas-liquid-solid) using heterogeneous catalysts. rsc.orgresearchgate.net

The mechanism is often described by Langmuir-Hinshelwood models, which assume noncompetitive adsorption between hydrogen and the organic molecules on the catalyst's active sites. rsc.orgunil.chresearchgate.net High selectivity towards MBE is generally attributed to the stronger adsorption of the reactant MBY onto the catalyst surface compared to the product MBE. uu.nlresearchgate.net This preferential adsorption of the alkyne limits the re-adsorption and subsequent hydrogenation of the alkene, thus preventing over-hydrogenation. uu.nl

A variety of catalysts have been investigated, with palladium-based systems being the most common. epfl.ch Intermetallic PdZn catalysts, for instance, have demonstrated high selectivity, which is attributed to the formation of a PdZn alloy that modifies the catalytic properties of palladium. mdpi.comunil.chepfl.ch Copper-based catalysts, such as Cu on silica (B1680970) (Cu/SiO₂), are being explored as a more cost-effective alternative to noble metals. uu.nl

Reaction temperature is a critical parameter influencing selectivity. Studies on Cu/SiO₂ catalysts have shown that lowering the reaction temperature dramatically increases the selectivity for MBE. At 50% MBY conversion, selectivity was only 15% at 180°C, but it increased to 80% at 160°C and reached nearly 100% at 140°C. uu.nlresearchgate.net

| Catalyst System | Support | Conditions | MBY Conversion (%) | MBE Selectivity (%) | Reference |

| 7 nm Cu | SiO₂ | 140°C, Toluene (B28343) | 50 | ~100 | uu.nlresearchgate.net |

| 7 nm Cu | SiO₂ | 160°C, Toluene | 50 | 80 | uu.nlresearchgate.net |

| 5%wt. Cu | SiO₂ | 150°C, Ethanol, 1.3 MPa H₂ | 90 | ~90 | uu.nl |

| PdZn | Ti₀.₈Zn₀.₂O₁.₈ | 313 K, Methanol (B129727) | >99 | 98.2 | mdpi.com |

| Pd | γ-Al₂O₃ (red 600°C) | Continuous flow | >99 | 97 | researchgate.netmdpi.com |

| PdZn/ZnO | N/A | 35°C, Water, 5 bar H₂ | 10-50 | ~95 | uu.nlresearchgate.net |

This table presents a selection of research findings on the selective hydrogenation of MBY to MBE under different catalytic systems and conditions.

Over-Hydrogenation Pathways to 2-Methyl-2-butanol (MBA) Formation

The formation of 2-methyl-2-butanol (MBA) occurs through the consecutive hydrogenation of the desired product, MBE. researchgate.netuu.nl This over-hydrogenation is a significant challenge because the hydrogenation of the C=C double bond in MBE can be kinetically more favorable than the initial hydrogenation of the C≡C triple bond in MBY. uu.nl

The rate of MBA formation typically becomes significant after a substantial amount of MBY has been consumed and the concentration of MBE reaches its maximum. uu.nlepfl.ch The mechanism is influenced by several factors, including the catalyst structure and the reaction conditions. For example, on palladium nanoparticles, it has been suggested that the full saturation to the alkane occurs predominantly on the edge sites of the catalyst particles. unil.ch

The development of catalysts that can suppress this over-hydrogenation pathway is a key area of research. The formation of intermetallic phases, such as PdZn, has been shown to hinder the reaction that leads to MBA. unil.chepfl.ch Similarly, the addition of modifiers or additives to the reaction mixture, such as sulfur-containing compounds, can increase selectivity by blocking the sites responsible for the over-hydrogenation reaction. unil.chepfl.ch In some cases, particularly in water-assisted reactions over Pd/ZnO catalysts, the over-hydrogenation to MBA can be completely suppressed. epfl.ch

Influence of Catalyst Surface Topology and Adsorption Energetics on Selectivity

The hydrogenation of MBY is a structure-sensitive reaction, meaning its rate and selectivity are highly dependent on the catalyst's surface structure, including the size and shape of the nanoparticles and the nature of the active sites. unil.chacs.org

Theoretical studies using Density Functional Theory (DFT) have provided significant insights into the relationship between catalyst structure and reactivity. unil.chacs.org These studies suggest that the different functional groups of the reactant and product interact differently with various sites on the catalyst surface. The C≡C triple bond of MBY appears to be most effectively activated on the flat, planar surfaces of palladium nanoparticles (e.g., {100} and {111} faces). unil.chacs.org In contrast, the C=C double bond of the intermediate product, MBE, is preferentially activated on low-coordination sites, such as the corners and edges of the nanoparticles. unil.chacs.org

This difference in site preference is a major reason for the observed selectivity. The stronger interaction and preferential adsorption of MBY on the more abundant planar sites means that once MBE is formed and desorbed, it is less likely to find an available, suitable active site (an edge or corner) for further hydrogenation, especially while MBY is still present in the reaction mixture. unil.ch

The electronic properties of the catalyst also play a critical role. The formation of bimetallic species, such as Pd-Al or Pd-Zn, alters the electronic structure of the palladium atoms. mdpi.commdpi.com This can lead to a weaker bonding interaction with the adsorbed molecules, which in turn facilitates the desorption of the desired MBE product before it can be further hydrogenated, thereby improving selectivity. mdpi.com The size of the catalyst particles is also a factor; for Cu/SiO₂ catalysts, 7 nm particles were found to be intrinsically more active and selective than smaller 2 nm particles. uu.nlresearchgate.net

| Adsorbed Species | Pd Surface Site | Interaction Energy (kJ mol⁻¹) | Reference |

| MBY | {100} Plane | -205 | unil.ch |

| MBE | {100} Plane (h2 config.) | -110 | unil.ch |

| MBY | {111} Plane | -163 | unil.ch |

| MBE | {111} Plane (h2 config.) | -95 | unil.ch |

| MBY | Corner/Edge | -130 to -160 | unil.ch |

| MBE | Corner/Edge | -130 to -150 | unil.ch |

This table summarizes calculated interaction energies for MBY and MBE on different sites of a Pd₃₀ cluster, illustrating the stronger adsorption of MBY on planar sites.

Role of Water and Solvent Effects in Reaction Mechanisms

The solvent used in the liquid-phase hydrogenation of MBY can have a profound impact on both the reaction rate and selectivity. researchgate.net Water, in particular, has been shown to have a beneficial effect on selectivity. In studies using a Pd/ZnO structured catalyst, conducting the reaction in the presence of water led to a complete hindrance of the over-hydrogenation pathway to MBA. unil.chepfl.ch Theoretical DFT studies also support the role of water in enhancing selectivity towards MBE. unil.chacs.org

When using organic solvents, the choice of solvent can dramatically alter catalyst performance due to factors like polarity, hydrogen solubility, and direct solvent-catalyst interactions. researchgate.netsemopenalex.org A study on Pd nanoparticles supported on hypercrosslinked polystyrene tested a range of polar and non-polar solvents. researchgate.net The catalytic activity was found to decrease in the order: alcohols > cyclohexane (B81311) > water/ethanol mixture > octane (B31449) ≥ hexane (B92381) ≥ xylene > toluene > heptane. researchgate.net Interestingly, the highest selectivity to MBE (99.6%) was achieved in toluene, a non-polar solvent, which was attributed to strong solvent-catalyst interactions. researchgate.net This demonstrates that the relationship between solvent properties and catalytic performance is complex and not solely dependent on polarity. researchgate.net

| Solvent | Solvent Type | Relative Activity | MBE Selectivity (%) | Reference |

| Toluene | Non-polar | Low | 99.6 | researchgate.net |

| Ethanol | Polar | High | 98.0 | researchgate.net |

| Isopropanol | Polar | High | 98.4 | researchgate.net |

| Cyclohexane | Non-polar | High | 99.1 | researchgate.net |

| Heptane | Non-polar | Low | 99.4 | researchgate.net |

This table illustrates the effect of different solvents on the catalytic hydrogenation of MBY over Pd nanoparticles stabilized in hypercrosslinked polystyrene.

Mechanistic Aspects of C-C Bond Forming Reactions

Beyond hydrogenation, this compound serves as a valuable building block in C-C bond-forming reactions, most notably as a protected acetylene (B1199291) equivalent in Sonogashira coupling. The bulky hydroxyl-isopropyl group prevents the terminal alkyne from undergoing undesirable side reactions, such as Glaser-type homocoupling.

Significant progress has been made in developing copper-free Sonogashira coupling protocols to avoid the formation of diyne byproducts and to simplify catalyst recycling. beilstein-journals.orgnih.gov These reactions typically employ a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), in combination with a phosphine (B1218219) ligand like tris(p-tolyl)phosphine (P(p-tol)₃) or a bulky, electron-rich phosphine like XPhos. beilstein-journals.org A base, such as 1,8-Diazabicyclo[11.7.0]undec-7-ene (DBU) or tetra-n-butylammonium fluoride (B91410) (TBAF), is required, and the reaction is often performed in a solvent like tetrahydrofuran (B95107) (THF). beilstein-journals.orgnih.gov The mechanism involves the oxidative addition of an aryl halide to the Pd(0) catalyst, followed by a transmetalation-like step with the acetylide and subsequent reductive elimination to yield the coupled product. researchgate.net

An alternative strategy for forming C-C bonds involves a decarboxylative coupling pathway. In this approach, 4-hydroxy-4-methyl-2-pentynoic acid acts as the alkyne source. beilstein-journals.org A palladium catalyst promotes the decarboxylation of the acid to generate a palladium-alkynide intermediate in situ. This intermediate then couples with an arylpalladium species, which is formed from an aryl bromide, to yield the final product. This method provides a practical route to aryl-substituted alkynes while avoiding the need to handle gaseous acetylene.

Understanding Deacetonative Coupling Mechanisms

Deacetonative coupling represents a clever synthetic strategy that utilizes 4-aryl-2-methyl-3-butyn-2-ols as stable precursors for terminal alkynes. rsc.org These precursors are readily synthesized via the Sonogashira coupling of an aryl halide with MBY. rsc.org

The core of the mechanism involves a base-promoted retro-Favorskii type reaction where the 4-aryl-2-methyl-3-butyn-2-ol eliminates a molecule of acetone (B3395972) to generate a terminal arylacetylene in situ. rsc.orgsci-hub.se This transiently formed alkyne can then be trapped in a subsequent coupling reaction.

This concept has been successfully applied in the palladium-catalyzed oxidative deacetonative coupling of 4-aryl-2-methyl-3-butyn-2-ols with dialkyl H-phosphonates to synthesize alkynylphosphonates. rsc.org The entire sequence can be performed as a one-pot, two-step process. First, the Sonogashira coupling between an aryl bromide and MBY is carried out. After this step is complete, the H-phosphonate and other reagents are added to the same reaction vessel to initiate the deacetonative Csp-P bond formation. rsc.org This methodology offers a practical and cost-effective route to functionalized alkynes by using the inexpensive and stable this compound as the foundational alkyne source. rsc.org

Analysis of Side Reactions and Byproduct Formation Mechanisms

Side Reactions During Catalytic Hydrogenation:

The selective hydrogenation of MBY to 2-methyl-3-buten-2-ol (MBE) is a cornerstone reaction in the synthesis of various fine chemicals. uu.nl However, this process is susceptible to several side reactions, primarily over-hydrogenation and fragmentation.

Over-hydrogenation: The most common side reaction is the further hydrogenation of the desired alkenol (MBE) to the corresponding alkanol, 2-methyl-butan-2-ol (MBA). uu.nlmdpi.com This sequential hydrogenation occurs because the catalyst active sites that hydrogenate the alkyne can also hydrogenate the alkene. The selectivity towards MBE is thus a function of the relative adsorption strengths and reaction rates of MBY and MBE on the catalyst surface. uu.nlunil.ch

Direct Hydrogenation to Alkanol: Studies have also proposed a direct pathway for the formation of 2-methyl-butan-2-ol (MBA) from this compound without the intermediate formation of 2-methyl-3-buten-2-ol. researchgate.net This direct conversion contributes to the loss of selectivity, particularly at low conversion levels where the concentration of the intermediate alkenol is minimal. researchgate.net

Fragmentation: Under certain catalytic conditions, particularly at elevated temperatures, fragmentation of the this compound molecule can occur. uu.nl Investigations using copper-on-silica catalysts for the liquid-phase hydrogenation of MBY identified acetone and methylbutene(s) as two such fragmentation byproducts. uu.nlresearchgate.net The proposed mechanism involves the cleavage of the carbon-carbon bond adjacent to the hydroxyl group.

Side Reactions in Coupling Reactions:

When this compound is used as a protected acetylene source in coupling reactions, such as the Sonogashira coupling, different side reactions can emerge.

Homocoupling (Glaser Coupling): In traditional Sonogashira reactions that employ a copper co-catalyst, the primary side reaction is the oxidative homocoupling of the terminal alkyne. nih.gov This process leads to the formation of symmetric diyne byproducts. The presence of copper facilitates this dimerization, which results in the irreversible loss of the starting alkyne and complicates product purification. This has driven the development of copper-free Sonogashira protocols to circumvent this issue. nih.gov

The following table provides a summary of the major side reactions and the mechanisms of byproduct formation during the transformation of this compound.

| Reaction Type | Byproduct | Mechanism of Formation | References |

|---|---|---|---|

| Catalytic Hydrogenation | 2-Methyl-butan-2-OL (MBA) | Sequential hydrogenation of the intermediate product, 2-methyl-3-buten-2-ol (MBE), or direct hydrogenation from the starting alkyne. | uu.nlmdpi.comresearchgate.net |

| Catalytic Hydrogenation | Acetone | Catalytic fragmentation of the C5 backbone of the parent molecule at elevated temperatures. | uu.nlresearchgate.net |

| Catalytic Hydrogenation | Methylbutene(s) | Catalytic fragmentation of the C5 backbone of the parent molecule at elevated temperatures. | uu.nlresearchgate.net |

| Sonogashira Coupling | Diyne Homocoupling Products | Copper-catalyzed oxidative dimerization of the terminal alkyne (Glaser coupling). | nih.gov |

Iv. Catalysis and Catalytic Systems in 2 Methyl 3 Butyn 2 Ol Chemistry

Heterogeneous Catalysis for Selective Hydrogenation

Heterogeneous catalysis is the cornerstone of industrial MBY hydrogenation, primarily utilizing palladium-based catalysts. researchgate.net These solid catalysts offer significant advantages in terms of separation and reusability, which are critical for efficient and sustainable chemical manufacturing. researchgate.net The performance of these catalysts is intricately linked to the active metal, the nature of the support material, and the reaction conditions.

Palladium-Based Catalysts and Their Supports

Palladium (Pd) is the most effective metal for the selective hydrogenation of alkynes, demonstrating high activity and selectivity. unil.ch The catalytic performance, however, is not solely dependent on the palladium itself but is significantly influenced by the support material on which the palladium nanoparticles are dispersed. Common supports include γ-alumina (γ-Al₂O₃), zinc oxide (ZnO), and titanium dioxide (TiO₂). unil.chmdpi.comacs.org

Performance of Various Palladium-Based Catalysts in MBY Hydrogenation

| Catalyst System | Support | Key Findings | Selectivity to MBE | Reference |

|---|---|---|---|---|

| Pd | γ-Al₂O₃ | Performance is highly dependent on pretreatment conditions; high-temperature reduction can form Pd-Al species, improving selectivity. | Up to 97% | mdpi.comresearchgate.net |

| Pd | ZnO | Formation of a β-PdZn alloy enhances selectivity by modifying the electronic properties of Pd. | ~90% | mdpi.comacs.org |

| PdZn | TiO₂ | Bimetallic catalyst coatings in microreactors show high productivity and stability. | High, with zinc-doped titania being the most stable. | mdpi.com |

| Pd | CaCO₃ (Lindlar Catalyst) | Industrial standard, but contains lead, which is undesirable. | ~60% selectivity at 60% conversion. | uu.nlacs.org |

Doping the catalyst support with other metal oxides is a strategic approach to further tune the catalytic performance. The introduction of dopants like zinc (Zn), bismuth (Bi), cerium (Ce), and zirconium (Zr) can significantly alter the catalyst's activity, selectivity, and stability. mdpi.comresearchgate.net

In a study involving PdZn catalysts on doped titania supports for use in microreactors, the nature of the dopant had a pronounced effect. mdpi.comresearchgate.net While all doped systems were efficient, the zinc-doped titania support (PdZn/Ti₀.₈Zn₀.₂O₁.₈) proved to be the most selective and stable, maintaining a high selectivity of 98.2% over an extended period. researchgate.net Conversely, doping with ceria and zirconia led to a decrease in stability. mdpi.comresearchgate.net The differing performances were linked to changes in the adsorption properties and the relative reaction rates of alkene and alkyne hydrogenation on the modified catalytic surfaces. For instance, the lower selectivity on the ceria-doped catalyst was attributed to an increased ratio of alkene to alkyne adsorption constants. mdpi.com

The pretreatment of a catalyst before its use in a reaction is a critical step that can dramatically influence its final performance. For Pd/γ-Al₂O₃ catalysts, the reduction temperature has been shown to be a key parameter. mdpi.comresearchgate.net High-temperature reduction (e.g., at 600 °C) can lead to the formation of Pd-Al species. mdpi.comresearchgate.net These species exhibit unique electronic properties due to electron transfer from palladium to aluminum, which weakens the bonding of the subsequent alkene product, thereby enhancing selectivity for the semi-hydrogenation product, MBE, to as high as 97%. mdpi.comresearchgate.net

The hydrogenation of this compound is a structure-sensitive reaction, meaning its rate and selectivity depend on the type of palladium atoms exposed on the surface of the nanoparticles (i.e., atoms on flat planes, sharp edges, or corners). mdpi.comunil.chacs.org

Computational studies, validated by experimental results, have revealed that the initial hydrogenation of the C≡C triple bond in MBY is preferentially activated on the plane sites of palladium nanoparticles. unil.chacs.org In contrast, the subsequent and undesirable hydrogenation of the C=C double bond in the product, MBE, is more readily activated by the low-coordination sites found at the corners and edges of the nanoparticles. unil.chacs.org This difference in site preference is a key factor in the inherent selectivity of the reaction. The adsorption energy of the reactants on different sites controls the reaction mechanism, with MBY adsorbing more strongly on plane sites, leading to its preferential hydrogenation. unil.chacs.org

The interaction between the metal nanoparticles and the support material can lead to phenomena that significantly impact catalytic performance. One such phenomenon is hydrogen spillover, where dissociated hydrogen atoms migrate from the metal surface onto the support. mdpi.comresearchgate.net

Development of Lead-Free Catalytic Systems for Improved Sustainability

The traditional Lindlar catalyst, which is 5% Pd on calcium carbonate (CaCO₃) poisoned with lead, has been a benchmark for selective alkyne hydrogenation. uu.nlacs.org However, the toxicity of lead makes its use highly undesirable, particularly in the synthesis of products for the pharmaceutical and food industries. This has driven the development of sustainable, lead-free catalytic systems.

Bimetallic catalysts, such as PdZn, have emerged as promising lead-free alternatives. acs.org The formation of an intermetallic PdZn phase has been shown to effectively block the sites responsible for over-hydrogenation, leading to high selectivity towards MBE. unil.ch Another approach involves using copper-based catalysts. For example, Cu nanoparticles supported on SiO₂ have been investigated for the liquid-phase hydrogenation of MBY, showing potential to surpass unmodified palladium catalysts in terms of selectivity under certain conditions. uu.nl The development of these lead-free systems is a critical step towards greener and more sustainable chemical production processes. acs.org

Kinetic Modeling and Reactor Performance Studies in Hydrogenation

The selective hydrogenation of this compound (MBY) to 2-methyl-3-buten-2-ol (B93329) (MBE) is a critical process, and understanding its kinetics is essential for optimizing reactor performance. acs.orgresearchgate.net Kinetic models are often developed based on the Langmuir-Hinshelwood mechanism, which assumes noncompetitive adsorption between hydrogen and the organic molecules on the catalyst's active sites. acs.orgrsc.orgacs.org These models are crucial for simulating the behavior of the reaction system within industrial reactors. rsc.org

Studies have successfully developed general kinetic models that can predict the concentration profiles of the species involved in MBY hydrogenation under varying conditions of temperature (313–353 K), pressure (3.0–10.0 bar), and catalyst loadings (0.075–0.175 wt %). acs.orgresearchgate.net These models have been validated with experimental data, demonstrating their accuracy in describing the system's behavior. acs.org For instance, a model for the three-phase hydrogenation of MBY over a commercial palladium-based catalyst was able to accurately predict reaction outcomes. acs.orgacs.orgresearchgate.net

Reactor performance is significantly influenced by the catalyst used. For example, a Pd/ZnO catalyst has shown higher initial activity and selectivity towards MBE compared to a commercial Lindlar catalyst under the same operating conditions. rsc.org The performance of different reactor types has also been investigated. Microcapillary reactors with wall-coated catalysts have demonstrated high productivity in MBY hydrogenation. mdpi.com One study highlighted that a PdZn/Ti0.8Zn0.2O2 coating in a microcapillary reactor maintained a high selectivity of 98.2% for up to 168 hours of continuous operation. mdpi.com In contrast, continuous-flow fixed-bed reactors using a Pd/ZnO catalyst have reported lower selectivity. mdpi.com

The choice of reactor and operating conditions can also impact mass transfer. In capillary reactors with a small diameter (0.53 mm), no mass transfer limitations were observed up to a certain catalyst loading, allowing for the development of accurate kinetic models. researchgate.net Furthermore, transient operations, such as temperature cycling in a radiofrequency-heated micro-trickle bed reactor, have been shown to enhance both conversion and selectivity towards MBE. mdpi.com

Table 1: Comparison of Reactor Performance in this compound Hydrogenation

| Catalyst System | Reactor Type | Selectivity to MBE (%) | Conversion (%) | Key Findings |

|---|---|---|---|---|

| Pd/ZnO | Stirred Slurry Reactor | Higher than Lindlar catalyst | - | Model accurately predicts system behavior in industrial operating ranges. rsc.org |

| Commercial Pd-based | Stirred Slurry Reactor | - | - | General kinetic model validated for varying temperature, pressure, and catalyst loading. acs.orgacs.orgresearchgate.net |

| PdZn/Ti₀.₈Zn₀.₂O₂ | Microcapillary Reactor | 98.2 | - | High stability and selectivity over 168 hours. mdpi.com |

| Pd/ZnO | Continuous-flow Fixed-bed Reactor | 82 | ~10 | Lower selectivity compared to microcapillary reactors. mdpi.com |

| Pd/TiO₂ | Radiofrequency Heated Micro-trickle Bed Reactor | Up to 24% improvement with transient operation | - | Temperature cycling enhances selectivity. mdpi.com |

| Pd₂₅Zn₇₅/TiO₂ | Wall-Coated Capillary Microreactor | 90 (97 with pyridine) | 99.9 | High selectivity and no deactivation over one month. acs.org |

Homogeneous Catalysis in Carbon-Carbon Coupling Reactions

Homogeneous catalysis plays a significant role in the carbon-carbon coupling reactions involving this compound, particularly in Sonogashira coupling reactions. These reactions are vital for synthesizing aryl-substituted alkynols.

Palladium-based catalysts are highly effective for the Sonogashira coupling of this compound with aryl halides. beilstein-journals.orgresearchgate.net A common catalytic system involves a palladium source, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or bis(triphenylphosphine)palladium(II) dichloride, and a phosphine (B1218219) ligand. beilstein-journals.orgwalisongo.ac.id The choice of base and solvent is also critical for optimizing the reaction.

Research has shown that a system comprising Pd(OAc)₂ and tri(p-tolyl)phosphine (P(p-tol)₃) with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as the base in tetrahydrofuran (B95107) (THF) is highly effective for coupling this compound with a variety of aryl bromides, yielding good to excellent results. beilstein-journals.orgresearchgate.net The use of DBU is noted to be crucial for the efficiency of this copper-free Sonogashira reaction. beilstein-journals.org Another approach involves the decarboxylative coupling of 4-hydroxy-4-methyl-2-pentynoic acid with aryl bromides, utilizing a catalyst generated from Pd(OAc)₂ and bulky, electron-rich phosphine ligands like SPhos or XPhos. beilstein-journals.orgresearchgate.net

The design of the phosphine ligand is a key factor in enhancing the selectivity and reactivity of the palladium-catalyzed coupling reactions. Bulky and electron-rich ligands are often preferred as they can promote the catalytic cycle and stabilize the palladium center.

For the decarboxylative coupling of 4-hydroxy-4-methyl-2-pentynoic acid, the use of bulky phosphines like SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) in combination with Pd(OAc)₂ has proven to be effective. beilstein-journals.orgresearchgate.net These ligands contribute to the successful coupling with a range of differently substituted aryl bromides. beilstein-journals.org The selection of the appropriate ligand is therefore a critical parameter in designing efficient catalytic systems for the synthesis of aryl-2-methyl-3-butyn-2-ols. beilstein-journals.orgresearchgate.net

Emerging Trends in Electrocatalysis and Photoredox Catalysis

While traditional thermal catalysis dominates the chemistry of this compound, emerging trends in electrocatalysis and photoredox catalysis are opening new avenues for its transformation.

Photoredox catalysis, in particular, has been explored for carbon-sulfur bond formation involving this compound. beilstein-journals.org In a metal-free photoredox-catalyzed radical thiol-yne reaction, this compound was successfully coupled with a series of aryl thiols. beilstein-journals.org This reaction proceeds with high yields and noteworthy E-selectivity for the resulting alkene, with ratios up to 60:1 depending on the steric properties of the aryl thiol. beilstein-journals.org Organic dyes like Eosin Y can be used as the photocatalyst, offering a more sustainable and cost-effective alternative to metal-based catalysts. beilstein-journals.org

The application of photoredox catalysis extends to other transformations as well. For instance, the synthesis of 2,3-disubstituted benzothiophenes has been achieved using 9-mesityl-10-methylacridinium (B1239669) perchlorate (B79767) as an organic photocatalyst. beilstein-journals.org These examples highlight the potential of photoredox catalysis to enable novel and efficient reactions of this compound under mild conditions.

Studies on Catalyst Deactivation Mechanisms and Regeneration Strategies

Catalyst deactivation is a significant concern in the industrial application of this compound chemistry, particularly in continuous processes. Understanding the mechanisms of deactivation and developing effective regeneration strategies are crucial for maintaining long-term catalyst performance.

In the hydrogenation of this compound, palladium-based catalysts can undergo deactivation through various mechanisms. One study on the continuous hydrogenation over a Pd/γ-Al₂O₃ catalyst observed an initial decrease in conversion, suggesting catalyst equilibration or deactivation in the early stages of the reaction. mdpi.com The formation of palladium carbide (PdCx) and changes in the electronic properties of palladium can affect catalytic performance. mdpi.com

Leaching of the active metal is another deactivation pathway, especially in liquid-phase reactions. scispace.com In Sonogashira coupling reactions, palladium can leach from the support into the reaction medium, where it acts as a homogeneous catalyst before potentially redepositing. scispace.commdpi.com

Regeneration strategies aim to restore the catalyst's activity and selectivity. In some cases, the catalyst can be regenerated in situ. For instance, in the Sonogashira coupling using a polystyrene-supported acyclic diaminocarbene palladium complex, it was suggested that palladium species leached into the solution could be re-adsorbed by the polymer support, preventing the formation of inactive palladium black and potentially regenerating the heterogeneous catalyst. mdpi.com

For supported catalysts, the choice of support and pretreatment conditions can significantly impact stability. A PdZn/Ti₀.₈Zn₀.₂O₂ coating on a microcapillary reactor showed exceptional stability in the selective hydrogenation of this compound, maintaining high selectivity for an extended period. mdpi.com Similarly, a Pd₂₅Zn₇₅/TiO₂ catalyst in a wall-coated microreactor showed no deactivation during one month of continuous operation. acs.org High-temperature reduction of a Pd/γ-Al₂O₃ catalyst was found to form stable Pd-Al species that improved selectivity and stability in continuous-flow hydrogenation. mdpi.comresearchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | MBY |

| 2-Methyl-3-buten-2-ol | MBE |

| Palladium(II) acetate | Pd(OAc)₂ |

| Tri(p-tolyl)phosphine | P(p-tol)₃ |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene | DBU |

| Tetrahydrofuran | THF |

| 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | SPhos |

| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | XPhos |

| Eosin Y | - |

V. Derivatization and Functionalization Strategies for 2 Methyl 3 Butyn 2 Ol

Chemical Modifications of the Alkyne Moiety for Advanced Syntheses

The terminal alkyne is the most reactive site of the molecule for many transformations, particularly for carbon-carbon bond formation. Its utility is central to constructing elaborate molecular frameworks.

2-Methyl-3-butyn-2-ol is widely employed in metal-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. sigmaaldrich.comsigmaaldrich.com This reaction provides an efficient method for forming a new carbon-carbon bond between the terminal alkyne and aryl or vinyl halides. Research has demonstrated efficient, copper-free palladium-catalyzed protocols for coupling this compound with a variety of aryl bromides, yielding aryl-substituted propargylic alcohols in good to excellent yields. researchgate.netbeilstein-journals.org For instance, a catalytic system using Pd(OAc)₂ and P(p-tol)₃ with DBU as the base in THF has proven highly effective. researchgate.net

Beyond direct coupling, this compound serves as a stable and less hazardous surrogate for acetylene (B1199291) gas. wikipedia.org The dimethylcarbinol group acts as a sterically bulky protecting group for the terminal alkyne. After the alkyne has been incorporated into a more complex molecule via coupling reactions, the protecting acetone (B3395972) group can be readily cleaved under basic conditions, regenerating a terminal alkyne for further functionalization. wikipedia.org This "masked acetylene" strategy is analogous to the use of trimethylsilylacetylene. wikipedia.org

Table 1: Examples of Palladium-Catalyzed Sonogashira Coupling of this compound with Aryl Bromides Data sourced from research on copper-free coupling methods. researchgate.net

| Aryl Bromide | Product | Yield (%) |

|---|---|---|

| Bromobenzene | 4-Phenyl-2-methyl-3-butyn-2-ol | 94 |

| 1-Bromo-4-methoxybenzene | 4-(4-Methoxyphenyl)-2-methyl-3-butyn-2-ol | 70 |

| 1-Bromo-4-fluorobenzene | 4-(4-Fluorophenyl)-2-methyl-3-butyn-2-ol | 80 |

| 1-Bromo-4-(trifluoromethyl)benzene | 2-Methyl-4-(4-(trifluoromethyl)phenyl)but-3-yn-2-ol | 95 |

The alkyne functionality of this compound is a competent participant in various cycloaddition reactions, leading to the formation of diverse heterocyclic and carbocyclic systems. These reactions are fundamental in medicinal chemistry and materials science for generating novel scaffolds. For example, its derivatives can undergo [2+2+1] cycloadditions, such as the Pauson-Khand reaction, to construct cyclopentenones. sigmaaldrich.com The molecule has also been utilized in the synthesis of complex heterocyclic structures like 2,1,3-benzoxadiazoles and tetrazoles, where the butynol (B8639501) moiety is coupled to a core structure before further transformations. frontiersin.org

Transformations Involving the Tertiary Alcohol Functional Group

While the alkyne is often the primary site of reaction, the tertiary alcohol group plays a crucial role. It can be functionalized directly or serve as a control element for reactivity at the alkyne. The hydroxyl group can undergo esterification or etherification to introduce new functionalities or protecting groups.

More significantly, the entire hydroxyisopropyl group can be removed. The cleavage of the C-C bond between the quaternary carbon and the alkyne group under basic conditions (a retro-Favorskii reaction) is a key step when this compound is used as an acetylene surrogate. wikipedia.org Furthermore, the hydroxyl group influences the molecule's physical properties, such as solubility, and can direct metallation or other reactions through coordination. In selective hydrogenation reactions, the presence of the alcohol group can influence catalyst-substrate interactions, affecting selectivity towards the desired alkene, 2-methyl-3-buten-2-ol (B93329). uu.nlmdpi.com

Development of Stereoselective Synthetic Pathways

Although this compound is an achiral molecule, it is a powerful tool for the creation of chiral centers in organic synthesis. A significant application is its enantioselective addition to aldehydes to produce optically active tertiary propargylic alcohols. sigmaaldrich.comsigmaaldrich.com This transformation can be achieved with high enantioselectivity using a catalyst system composed of a zinc salt, such as Zn(OTf)₂, and a chiral ligand like N-methylephedrine. sigmaaldrich.comsigmaaldrich.com This method provides access to valuable chiral building blocks that are precursors to a wide range of pharmaceuticals and natural products. The reaction creates a new stereocenter at the carbon bearing the hydroxyl group derived from the aldehyde.

Table 2: Enantioselective Addition of this compound to Aldehydes This table represents the general outcome of the reaction as described in the literature. sigmaaldrich.com

| Aldehyde | Chiral Product | Typical Enantiomeric Excess (ee) |

|---|---|---|

| Benzaldehyde | (R)-1-Phenyl-3-methyl-1-pentyn-3-ol | High |

| Cyclohexanecarboxaldehyde | (R)-1-Cyclohexyl-3-methyl-1-pentyn-3-ol | High |

| Isovaleraldehyde | (R)-3,5-Dimethyl-1-hexyn-3-ol | High |

Integration into Multicomponent Reactions for Molecular Diversity

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. This compound is an excellent alkyne component for such reactions. A prominent example is its use in the copper-catalyzed aminomethylation Mannich-type reaction, where it reacts with an amine and formaldehyde (B43269) to generate propargylamines. researchgate.net This A³ coupling (Aldehyde-Alkyne-Amine) is a powerful method for rapidly building molecular complexity and accessing libraries of compounds with potential biological activity. beilstein-journals.org

Vi. Advanced Spectroscopic and Analytical Characterization Techniques in 2 Methyl 3 Butyn 2 Ol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-Methyl-3-butyn-2-OL, offering unambiguous information about its proton and carbon frameworks.

Proton NMR (¹H NMR) spectroscopy provides precise information about the number, connectivity, and chemical environment of hydrogen atoms within the this compound molecule. The spectrum is characterized by distinct signals corresponding to the different types of protons present. spectrabase.comresearchgate.net In a typical solvent like deuterated chloroform (B151607) (CDCl₃), the spectrum shows three main signals: a singlet for the six equivalent methyl protons, a singlet for the acetylenic proton, and a singlet for the hydroxyl proton. spectrabase.com The integration of these peaks confirms the ratio of protons in the molecule.

Table 1: Typical ¹H NMR Chemical Shift Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Proton Assignment |

|---|---|---|---|

| ~1.5 | Singlet | 6H | Two Methyl groups (-CH₃) |

| ~2.4 | Singlet | 1H | Acetylenic proton (C≡C-H) |

| Variable (e.g., ~2.0) | Singlet (broad) | 1H | Hydroxyl proton (-OH) |

Note: The chemical shift of the hydroxyl proton can vary depending on concentration, temperature, and solvent.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. Each unique carbon atom in this compound gives a distinct signal, allowing for the complete structural confirmation of the molecule. The spectrum typically displays four signals corresponding to the two equivalent methyl carbons, the quaternary carbon bonded to the hydroxyl group, and the two carbons of the alkyne functional group.

Table 2: Typical ¹³C NMR Chemical Shift Data for this compound

| Chemical Shift (δ) ppm | Carbon Assignment |

|---|---|

| ~31.5 | Methyl carbons (-CH₃) |

| ~65.0 | Quaternary carbon (C-OH) |

| ~71.5 | Alkynyl carbon (-C≡CH) |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is crucial for identifying the specific functional groups within the this compound molecule by detecting their characteristic vibrational frequencies. spectrabase.comnist.gov

O-H Stretch: A strong, broad absorption band is typically observed in the IR spectrum between 3200 and 3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl (-OH) group. docbrown.info

C-H (alkyne) Stretch: A sharp, relatively strong band appears around 3300 cm⁻¹, which is indicative of the C-H bond of the terminal alkyne. nist.gov

C≡C Stretch: The carbon-carbon triple bond gives rise to a weak but sharp absorption in the IR spectrum in the range of 2100-2140 cm⁻¹. This vibration often produces a stronger signal in the Raman spectrum.

C-O Stretch: The stretching vibration of the tertiary alcohol's C-O bond results in a strong absorption in the 1150-1200 cm⁻¹ region.

Surface-Enhanced Raman Spectroscopy (SERS) has also been employed to study the adsorption behavior of this compound on platinum surfaces, revealing insights into its orientation and interaction with the metal, which is critical for understanding its hydrogenation catalysis. researchgate.net

Table 3: Key Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| ~3300 (sharp) | ≡C-H | Stretch |

| ~3400 (broad) | O-H | Stretch |

| ~2970 | C-H (methyl) | Stretch |

| ~2110 (weak in IR) | C≡C | Stretch |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for deducing its structure through analysis of its fragmentation patterns. spectrabase.comspectrabase.com The molecular weight of the compound is 84.12 g/mol . spectrabase.comnist.gov In electron ionization (EI-MS), the molecule is ionized to form a molecular ion (M⁺), which can then break apart into smaller, charged fragments.

Studies using Fourier transform mass spectrometry (FTMS) have shown that the most abundant fragment ion for this compound results from the loss of a methyl group ([M-CH₃]⁺), leading to a prominent peak at an m/z (mass-to-charge ratio) of 69. researchgate.netiaea.org This stability of the resulting cation is a key feature of its mass spectrum. Other fragments are observed, but the [M-CH₃]⁺ peak is typically the base peak. researchgate.net

Table 4: Major Ions in the Mass Spectrum of this compound

| m/z | Ion Fragment | Description |

|---|---|---|

| 84 | [C₅H₈O]⁺ | Molecular Ion (M⁺) |

| 69 | [C₄H₅O]⁺ | Loss of a methyl group ([M-CH₃]⁺) - often the base peak |

Chromatographic Techniques (GC, TLC) for Reaction Monitoring and Purity Assessment

Chromatographic methods are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.